Cas no 507477-06-7 (1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide)

1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide is a heterocyclic compound featuring a benzotriazine core substituted with a 2-methoxyethyl group at the 3-position and an N-oxide moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The N-oxide functionality enhances solubility and reactivity, while the methoxyethyl side chain offers tunable lipophilicity. Its stability under various conditions and potential as a precursor for further functionalization make it useful in medicinal chemistry, particularly in the development of bioactive molecules. The compound's well-defined synthesis route ensures reproducibility for research applications.
1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide structure
507477-06-7 structure
商品名:1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide
CAS番号:507477-06-7
MF:C10H11N3O2
メガワット:205.213241815567
CID:4010794

1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide 化学的及び物理的性質

名前と識別子

    • 1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide
    • インチ: 1S/C10H11N3O2/c1-15-7-6-10-11-8-4-2-3-5-9(8)13(14)12-10/h2-5H,6-7H2,1H3
    • InChIKey: HWTWJDDEBWPASA-UHFFFAOYSA-N
    • ほほえんだ: [N+]1([O-])C2=CC=CC=C2N=C(CCOC)N=1

1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-9846122-1.0g
3-(2-methoxyethyl)-1,2,4-benzotriazin-1-ium-1-olate
507477-06-7 95%
1.0g
$0.0 2023-01-08

1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide 関連文献

1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxideに関する追加情報

1,2,4-Benzotriazine, 3-(2-methoxyethyl)-, 1-oxide (CAS No. 507477-06-7)

1,2,4-Benzotriazine, a heterocyclic aromatic compound with a benzene ring fused to a triazine ring system, has been a subject of extensive research due to its unique chemical properties and potential applications in various fields. The compound 1,2,4-Benzotriazine, specifically its derivative 3-(2-methoxyethyl)-, and the oxidized form (1-oxide) have garnered attention for their role in advanced materials science and pharmaceutical research.

The CAS registry number 507477-06-7 corresponds to this specific compound, which is characterized by its benzotriazine core with a methoxyethyl substituent at the 3-position and an oxygen atom at the nitrogen position (N1), forming an oxo group. This structural modification imparts unique electronic properties to the molecule, making it suitable for applications in optoelectronics and as a precursor for advanced materials.

Recent studies have highlighted the potential of benzotriazine derivatives in the development of high-performance polymers and organic semiconductors. For instance, researchers have explored the use of benzotriazines as building blocks for polymeric materials with tailored electronic properties. The presence of electron-donating groups like the methoxyethyl substituent in this compound enhances its ability to act as an electron donor in donor-acceptor systems, which is crucial for applications in organic electronics.

In the pharmaceutical industry, benzotriazines have been investigated for their potential as drug candidates or intermediates in drug synthesis. The oxidized form of benzotriazines has shown promise in acting as a scaffold for bioactive molecules due to its ability to form hydrogen bonds and participate in π-π interactions with biological targets.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzotriazine core followed by substitution reactions to introduce the methoxyethyl group and subsequent oxidation to form the oxo group at N1. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.

In terms of physical properties, this compound exhibits good thermal stability and moderate solubility in common organic solvents such as dichloromethane and acetonitrile. Its UV-vis absorption spectrum reveals strong absorption bands in the visible region due to conjugation within the aromatic system and charge transfer transitions involving the electron-donating methoxyethyl group.

The application of this compound extends beyond traditional chemical synthesis into niche areas such as fluorescence sensing and nonlinear optics. Researchers have demonstrated that certain benzotriazine derivatives can serve as fluorescent sensors for metal ions or anions due to their ability to undergo structural changes upon coordination with analytes.

In conclusion, 1,2,4-Benzotriazine, specifically its derivative with CAS No. 507477-06-7, represents a versatile platform for exploring novel materials and pharmaceutical agents. Ongoing research continues to uncover new applications for this compound across diverse scientific disciplines.

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